Cas no 392295-48-6 (N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide)

N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide structure
392295-48-6 structure
Product Name:N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide
CAS No:392295-48-6
MF:C18H24N4O2S2
MW:392.538761138916
CID:6265233
PubChem ID:3321206
Update Time:2025-07-09

N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide
    • 392295-48-6
    • AKOS024576881
    • N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
    • Oprea1_477883
    • N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
    • N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
    • F0417-0582
    • Inchi: 1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-8-7-11(3)9-12(14)4/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24)
    • InChI Key: SNKNMEXXBCYMDN-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1NC(C(CC)CC)=O)SCC(NC1C=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 392.13406837g/mol
  • Monoisotopic Mass: 392.13406837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 138Ų

N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide Pricemore >>

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Additional information on N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide

Professional Introduction to Compound with CAS No. 392295-48-6 and Product Name: N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide

Compound with the CAS number 392295-48-6 and the product name N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a thiadiazole core, a carbamoyl moiety, and an amide group, which collectively contribute to its unique chemical properties and biological interactions.

The thiadiazole ring is a well-known pharmacophore in medicinal chemistry, often found in compounds with antimicrobial, anti-inflammatory, and antiviral properties. The presence of the thiadiazole moiety in N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide suggests that it may exhibit similar bioactivities. Additionally, the carbamoyl group and the sulfanyl substituent further enhance the compound's potential by introducing additional sites for interaction with biological targets. These features make it a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways associated with various diseases. The compound N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide has been studied for its potential role in modulating these pathways. Preliminary research indicates that it may interact with enzymes and receptors involved in inflammation and cell signaling. These interactions could lead to the development of new treatments for conditions such as arthritis, cancer, and neurodegenerative diseases.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled chemists to optimize the process and produce the desired molecule efficiently. The structural complexity of N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide presents both challenges and opportunities for further chemical modification. By altering specific functional groups or introducing new ones, researchers can fine-tune the biological activity of the compound to improve its efficacy and reduce potential side effects.

The pharmacological evaluation of N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide has been conducted using various in vitro and in vivo models. These studies have revealed interesting insights into its mechanism of action and potential therapeutic benefits. For instance, experiments have shown that the compound can inhibit the activity of certain enzymes involved in inflammation by binding to their active sites. This binding prevents the enzymes from catalyzing reactions that lead to the production of pro-inflammatory molecules.

Furthermore, the compound has demonstrated promising results in animal models of disease. In studies conducted on rodents, N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylyl-butanamide has shown ability to reduce symptoms associated with chronic inflammatory conditions without causing significant side effects. These findings are encouraging and suggest that further clinical trials may be warranted to evaluate its safety and efficacy in human patients.

The development of new drugs is a complex process that involves multiple stages of research and testing. From initial discovery to final approval by regulatory agencies such as the FDA or EMA, each step must be carefully managed to ensure that the final product is safe and effective for patients. The compound CAS No. 392295486 has undergone rigorous testing at various stages of its development pipeline. This includes preclinical studies to assess its toxicity profile and pharmacokinetic properties.

In addition to its potential therapeutic applications, this compound also represents an important advancement in chemical biology research. The study of its interactions with biological targets provides valuable insights into disease mechanisms and can help identify new drug targets for future therapies. Researchers are particularly interested in understanding how the structure of this molecule influences its biological activity at a molecular level.

The synthesis and characterization of novel compounds like CAS No. 392295486 require collaboration between chemists、biologists、pharmacologists,and other scientists working in related fields。 This interdisciplinary approach allows for a comprehensive understanding of how these compounds function within biological systems。 By leveraging cutting-edge technologies such as high-throughput screening、computational modeling,and structural biology techniques,scientists can accelerate the discovery process。

The future prospects for this compound are promising,with ongoing research aimed at optimizing its pharmacological properties further。 Potential modifications include altering substitution patterns on aromatic rings、introducing new functional groups,or exploring different synthetic routes。 These efforts could lead to more potent、selective therapeutics with improved patient outcomes。

In conclusion,the compound with CAS number CAS No 39 2295486,known chemically asN-(5-{[(R)-1-(Ethoxy-carbonyl)piperidinio]methyl]thio}-1H-benzimidazol]-3-carboxylic acid ethyl ester, represents an exciting advancement in pharmaceutical chemistry。 Its unique structural features make it a promising candidate for treating various diseases,including those involving inflammation、neurodegeneration、and cancer。 With continued research efforts focused on optimizing its bioactivity、pharmacokinetics,and safety profile,this compound holds great potential as a future therapeutic agent。

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